molecular formula C7H5ClN4S B2834238 1-(3-chlorophenyl)-1H-tetrazole-5-thiol CAS No. 22384-88-9

1-(3-chlorophenyl)-1H-tetrazole-5-thiol

Cat. No. B2834238
CAS RN: 22384-88-9
M. Wt: 212.66
InChI Key: UNIAYRLZLPUWAB-UHFFFAOYSA-N
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Description

“1-(3-chlorophenyl)-1H-tetrazole-5-thiol” is a compound that contains a tetrazole ring, a thiol group, and a chlorophenyl group. Tetrazoles are a class of compounds that contain a five-membered ring with four nitrogen atoms and one carbon atom. The thiol group (-SH) is similar to an alcohol group but contains a sulfur atom instead of an oxygen atom. The chlorophenyl group consists of a benzene ring with a chlorine atom attached .


Synthesis Analysis

While the specific synthesis for “1-(3-chlorophenyl)-1H-tetrazole-5-thiol” is not available, tetrazoles are typically synthesized through the reaction of azides with nitriles under certain conditions .


Molecular Structure Analysis

The molecular structure of “1-(3-chlorophenyl)-1H-tetrazole-5-thiol” would consist of a tetrazole ring attached to a phenyl ring via a single bond. The phenyl ring would have a chlorine atom substituted at the 3rd position. Additionally, a thiol group would be attached to the 5th position of the tetrazole ring .

Scientific Research Applications

Organic Synthesis and Catalysis

One study demonstrates the use of a similar tetrazole compound, 1-phenyl-1H-tetrazole-5-thiol, in the regioselective formal hydroamination of styrenes, catalyzed by Ga(OTf)3. This process yields tetrazolothione moieties through a Markovnikov-selective hydroamination, showcasing an atom-economical method for synthesizing these functional groups in an efficient manner (Savolainen, Han, & Wu, 2014).

Materials Science

In materials science, complexes based on 1-phenyl-1H-tetrazole-5-thiol have been synthesized and characterized, revealing their potential in creating novel materials with diverse applications. For instance, five new complexes have been developed to investigate their structural characteristics and properties, which include magnetic susceptibility and fluorescent properties. Such studies contribute to the advancement of materials with specific magnetic and optical features (Song et al., 2017).

Antimicrobial Studies

The compound's derivatives have been explored for their antibacterial properties, with novel tetrazole-5-thiol derivatives synthesized and evaluated against common bacterial strains. Some derivatives showed significant inhibition activity against E. coli and Staphylococcus aureus, highlighting their potential as antimicrobial agents (Mekky & Thamir, 2019).

Corrosion Inhibition

Research into 1,3,4-thiadiazoles, which share structural similarities with 1-(3-chlorophenyl)-1H-tetrazole-5-thiol, indicates their application in corrosion inhibition of metals. These compounds have been studied for their effectiveness in protecting mild steel in acidic environments, showcasing their utility in industrial applications (Bentiss et al., 2007).

properties

IUPAC Name

1-(3-chlorophenyl)-2H-tetrazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4S/c8-5-2-1-3-6(4-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIAYRLZLPUWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=S)N=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-1H-tetrazole-5-thiol

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